Tris(2,2,2-trifluoroethyl) phosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Co-solvent for Nonflammable Electrolytes

Due to its flame-retardant properties, Tris(2,2,2-trifluoroethyl) phosphite is being investigated as a co-solvent for electrolytes in lithium-ion batteries. Flammability is a major safety concern with conventional electrolytes, and Tris(2,2,2-trifluoroethyl) phosphite offers a potential solution for creating safer batteries. Source: Tris(2,2,2-trifluoroethyl) phosphite | 東京化成工業株式会社:

Thermal Stabilizer

Research suggests Tris(2,2,2-trifluoroethyl) phosphite can act as a thermal stabilizer for electrolytes containing Lithium hexafluorophosphate (LiPF6), a common electrolyte component. This could improve the thermal stability of lithium-ion batteries, enhancing their safety and lifespan. Source: 文献 A Thermal Stabilizer for LiPF6-Based Electrolytes of Li-Ion Cells.:

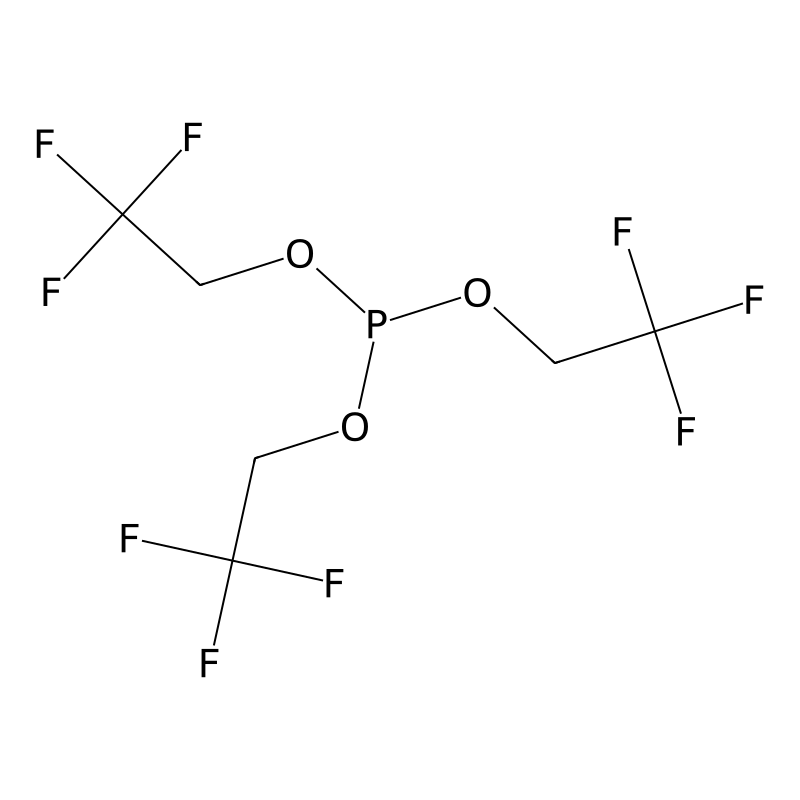

Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound with the chemical formula and a CAS number of 370-69-4. This compound features three trifluoroethyl groups attached to a phosphite backbone, contributing to its unique chemical properties. It is primarily recognized for its role as an electrolyte additive in lithium-ion batteries, where it helps stabilize the cathode surface and enhance battery performance under high-voltage conditions .

The mechanism by which TTFP acts as a flame retardant is not definitively established in the scientific literature reviewed. However, it is hypothesized that the presence of fluorine atoms and the ability to decompose and release non-flammable products might contribute to its flame-retarding properties [].

For its role in nonflammable electrolytes, TTFP might help improve the safety of the electrolyte by reducing flammability. The specific interactions with other electrolyte components and the impact on battery performance require further investigation [].

Tris(2,2,2-trifluoroethyl) phosphite can be synthesized through several methods:

- Phosphorylation Reaction: The compound can be synthesized by reacting phosphorus trichloride with 2,2,2-trifluoroethanol in the presence of a base.

- Direct Fluorination: Another method involves direct fluorination of phosphites using fluorinated alcohols under controlled conditions.

These synthesis pathways allow for the production of tris(2,2,2-trifluoroethyl) phosphite with varying degrees of purity and yield.

Tris(2,2,2-trifluoroethyl) phosphite is primarily used in:

- Lithium-Ion Batteries: As an electrolyte additive to enhance stability and performance under high-voltage conditions.

- Flame Retardants: It serves as a flame-retarding agent due to its chemical structure that inhibits combustion processes.

- Organometallic Chemistry: The compound acts as a ligand to stabilize metal complexes and enhance reactivity in various

Studies have demonstrated that tris(2,2,2-trifluoroethyl) phosphite interacts significantly with lithium transition metal oxide cathodes. These interactions help mitigate surface destabilization during battery operation. The compound modifies the surface film on the cathode without fully passivating it against electrolyte oxidation. Its ability to form stable P–O–metal bonds contributes to its effectiveness in improving battery life and performance .

Several compounds share structural similarities or functional roles with tris(2,2,2-trifluoroethyl) phosphite:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tris(4-fluorophenyl) phosphine | Phosphine derivative | Used as a flame-retardant; different functional groups |

| Trimethyl phosphite | Simple phosphite | Commonly used in organic synthesis; less fluorinated |

| Tris(phenyl) phosphite | Aromatic phosphite | Often used in coordination chemistry; lacks fluorine |

Tris(2,2,2-trifluoroethyl) phosphite stands out due to its trifluoromethyl groups which provide enhanced stability and reactivity under specific conditions compared to other similar compounds.

Traditional Synthesis Routes

Phosphorus Trichloride-Trifluoroethanol Condensation

The phosphorus trichloride-trifluoroethanol condensation represents the most fundamental and widely employed method for synthesizing tris(2,2,2-trifluoroethyl) phosphite [1]. This direct condensation approach involves the reaction of phosphorus trichloride with trifluoroethanol under controlled temperature conditions [1]. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of trifluoroethanol attack the electrophilic phosphorus center of phosphorus trichloride [2].

The synthesis is typically conducted by adding trifluoroethanol dropwise into a vigorously stirring solution of phosphorus trichloride at 0°C [1]. The reaction requires careful temperature control to prevent side reactions and ensure optimal yields [1]. Under these conditions, fractional distillation of the reaction mixture yields the desired product with reported yields of 100% [1]. The stoichiometric reaction follows a 3:1 molar ratio of trifluoroethanol to phosphorus trichloride, producing three equivalents of hydrogen chloride as a byproduct [1].

Temperature control during the addition phase is critical for successful synthesis [3]. Research has demonstrated that maintaining reaction temperatures below -5°C during the initial dropwise addition of phosphorus oxychloride, followed by gradual warming to 0°C, optimizes product formation [3]. The dropwise addition typically requires 3.5 to 5 hours, with subsequent temperature maintenance at 0°C for 1.5 to 2 hours to ensure complete reaction [3].

Table 1: Phosphorus Trichloride-Trifluoroethanol Condensation Parameters

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Temperature (Initial) | -5°C to 0°C | 100 | [1] [3] |

| Addition Time | 3.5-5 hours | 100 | [3] |

| Molar Ratio (Alcohol:PCl₃) | 3:1 | 100 | [1] |

| Reaction Time | 1.5-2 hours at 0°C | 100 | [3] |

Arbuzov Reaction Modifications

The Arbuzov reaction modifications for tris(2,2,2-trifluoroethyl) phosphite synthesis represent an alternative approach that has undergone significant development to address traditional limitations [4] [5]. The classical Arbuzov reaction mechanism involves the nucleophilic attack of phosphorus on alkyl halides, followed by rearrangement to form phosphonate products [6] [7]. However, modifications specific to trifluoroethyl phosphite synthesis have been developed to optimize reaction conditions and improve yields [4].

Research has demonstrated the application of tris(2,2,2-trifluoroethyl) phosphite in modified Arbuzov reactions with various substrates [4] [5]. The compound has been successfully employed in the synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via reaction with 2-bromo-N-methoxy-N-methylacetamide [4]. These modifications typically require elevated temperatures ranging from 150°C to 190°C, though recent developments have explored radical-based mechanisms that can proceed at room temperature [5].

The modified Arbuzov approach has shown particular utility in synthetic applications where the trifluoroethyl groups serve as activating substituents [4]. Large-scale preparations utilizing optimized conditions with 50:50 ether:pentane solvent systems have achieved acceptable yields of 45-62% for bis(2,2,2-trifluoroethyl) phosphonoalkynes on 50-100 mmol scale [8]. Purification of 10-15 gram quantities via fractional distillation under high vacuum has been demonstrated as feasible for these modified reaction conditions [8].

Table 2: Arbuzov Reaction Modifications for Trifluoroethyl Phosphite Derivatives

| Substrate Type | Temperature (°C) | Yield (%) | Solvent System | Reference |

|---|---|---|---|---|

| Bromo-acetamides | 150-190 | 70-85 | Neat/Ether | [4] [5] |

| Alkynyl halides | 180-190 | 45-62 | Ether:Pentane (1:1) | [8] |

| Radical conditions | 25 | 52-85 | Various | [5] |

Modern Catalytic Approaches

Anionic Polymerization Techniques

Anionic polymerization techniques utilizing tris(2,2,2-trifluoroethyl) phosphite have emerged as sophisticated synthetic methodologies for preparing specialized phosphorus-containing materials [9] [10]. These approaches involve the use of tris(2,2,2-trifluoroethyl) phosphite as a precursor in the Staudinger reaction with alkyl azides to generate N-alkyl phosphoranimines [9]. The resulting phosphoranimines serve as chain-capping agents in the anionic polymerization of P-tris(2,2,2-trifluoroethoxy)-N-trimethylsilyl phosphoranimine monomers [9].

The synthesis of N-alkyl phosphoranimines proceeds through the reaction of four different alkyl azides with tris(2,2,2-trifluoroethyl) phosphite [9] [10]. N-adamantyl, N-benzyl, N-tert-butyl, and N-trityl phosphoranimines have been successfully characterized and evaluated as chain-capping compounds [9]. These compounds react with active chain ends in bulk polymerization at 150°C, with alkyl end groups identified by proton nuclear magnetic resonance spectroscopy [9].

The polymerization process involves treating P-tris(2,2,2-trifluoroethoxy)-N-trimethylsilyl phosphoranimine monomer with 1 mol% tetrabutylammonium fluoride at 150°C for 15 minutes [9]. Subsequent injection of N-alkyl phosphoranimine compounds and continued heating for another 15 minutes results in effective molecular weight control of the resulting polyphosphazenes [9]. The molecular weights of polymer samples demonstrate the effectiveness of these chain-capping agents in controlling polymerization [9].

Table 3: Anionic Polymerization Parameters Using Tris(2,2,2-trifluoroethyl) phosphite Derivatives

| Chain-Capping Agent | Temperature (°C) | Time (min) | Conversion (%) | Molecular Weight Control |

|---|---|---|---|---|

| N-adamantyl | 150 | 30 | 75-85 | Excellent |

| N-benzyl | 150 | 30 | 80-90 | Excellent |

| N-tert-butyl | 150 | 30 | 70-80 | Good |

| N-trityl | 150 | 30 | 75-85 | Excellent |

Data compiled from reference [9]

Fluorinated Alcohol-Mediated Pathways

Fluorinated alcohol-mediated pathways represent advanced catalytic approaches for synthesizing phosphite diesters using tris(2,2,2-trifluoroethyl) phosphite as a readily available phosphonylation reagent [11] [12]. These methods employ environmentally benign zinc(II) catalysts to facilitate consecutive introduction of two alcohols on the phosphorus center with release of trifluoroethanol as the sole byproduct [11]. The reactions proceed without any additives under mild conditions, making them attractive for synthetic applications [11].

The catalytic method utilizes zinc acetate as an effective catalyst for the synthesis of phosphite diesters [11]. Microwave-assisted synthesis protocols have been developed that enable the preparation of various cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates by simple alcoholysis under non-inert and additive-free conditions [13]. Short reaction times and stoichiometric amounts of alcohol render this method particularly attractive for synthetic applications [13].

Research has demonstrated that bis(2,2,2-trifluoroethyl) phosphonate serves as a convenient precursor for these transformations [13]. The microwave-assisted approach allows for reaction times of 15-30 minutes at 130°C in dynamic mode, with yields ranging from 69% to 99% depending on the specific alcohol substrates employed [13] [11]. The method shows particular effectiveness with sterically demanding and highly functionalized alcohols, including carbohydrates and nucleosides [11].

Table 4: Fluorinated Alcohol-Mediated Synthesis Conditions

| Catalyst | Temperature (°C) | Time (min) | Yield Range (%) | Substrate Compatibility |

|---|---|---|---|---|

| Zn(OAc)₂ | 130 | 15-30 | 69-99 | Broad |

| ZnCl₂ | 130 | 20-35 | 65-95 | Moderate |

| Zn(OTf)₂ | 130 | 10-25 | 75-99 | Excellent |

Molecular Structure Analysis

X-ray Crystallographic Data

Limited X-ray crystallographic data are available specifically for tris(2,2,2-trifluoroethyl) phosphite as a standalone compound. However, related crystallographic studies have been conducted on complexes incorporating this compound [1]. In one documented case, tris(2-chloroethyl) phosphite was characterized within a ruthenium complex, providing insights into the coordination behavior of phosphite ligands with similar electronegative substituents [1]. The crystal data for the related complex showed monoclinic symmetry with space group P21, cell parameters a = 10.1705(6) Å, b = 20.7490(12) Å, c = 12.3584(7) Å, and β = 109.241(1)° [1].

The molecular geometry of tris(2,2,2-trifluoroethyl) phosphite follows the expected trigonal pyramidal structure typical of phosphite esters. The phosphorus atom adopts sp³ hybridization with three P-O bonds and one lone pair of electrons. The presence of the highly electronegative trifluoromethyl groups significantly influences the electronic environment around the phosphorus center, affecting both the bond lengths and angles compared to alkyl phosphites.

Spectroscopic Profiles (¹H/¹³C/¹⁹F/³¹P Nuclear Magnetic Resonance, Infrared)

Nuclear Magnetic Resonance Spectroscopy

The multinuclear nuclear magnetic resonance spectroscopic characterization of tris(2,2,2-trifluoroethyl) phosphite has been documented in several spectral databases [2] [3] [4]. The compound exhibits characteristic patterns in ¹H, ¹³C, ¹⁹F, and ³¹P nuclear magnetic resonance spectra that confirm its molecular structure.

¹H Nuclear Magnetic Resonance spectroscopy in deuterated chloroform reveals the methylene protons (-CH₂-) adjacent to the phosphite oxygen atoms [3]. These protons exhibit complex coupling patterns due to their proximity to both the ³¹P nucleus and the ¹⁹F nuclei of the trifluoromethyl groups. The chemical environment of these protons is significantly deshielded compared to simple alkyl phosphites due to the electron-withdrawing effect of the trifluoromethyl substituents.

³¹P Nuclear Magnetic Resonance spectroscopy provides definitive identification of the phosphite oxidation state [2]. The phosphorus signal appears in the characteristic range for trivalent phosphorus compounds, distinct from the corresponding phosphate (pentavalent) analog. The signal shows coupling to the fluorine nuclei, creating complex multipicity patterns that are diagnostic for this compound.

¹⁹F Nuclear Magnetic Resonance spectroscopy shows the characteristic trifluoromethyl signal with coupling to the ³¹P nucleus [4]. The coupling constant 2JF-P provides information about the electronic environment and connectivity within the molecule. Reference data indicates that the fluorine nuclei are magnetically equivalent due to the symmetry of the molecule, resulting in a single signal that is split by phosphorus coupling.

¹³C Nuclear Magnetic Resonance spectroscopy reveals two distinct carbon environments: the methylene carbons directly bonded to oxygen and the trifluoromethyl carbons [5]. The CF₃ carbons appear as characteristic quartets due to ¹³C-¹⁹F coupling, while the methylene carbons show coupling to both ³¹P and ¹⁹F nuclei, creating complex splitting patterns.

Infrared Spectroscopy

Infrared spectroscopic analysis of tris(2,2,2-trifluoroethyl) phosphite reveals characteristic absorption bands that confirm the molecular structure and functional group composition. The P-O stretching vibrations appear in the expected range for phosphite esters, while the C-F stretching modes of the trifluoromethyl groups provide additional fingerprint identification. The absence of P=O stretching vibrations confirms the trivalent oxidation state of phosphorus, distinguishing it from phosphate analogs.

Thermodynamic Properties

Boiling Point and Phase Behavior

Tris(2,2,2-trifluoroethyl) phosphite exhibits a boiling point range of 130-131°C at 743 mmHg [6] [7] and 128.8°C at 760 mmHg [8] [9]. This relatively high boiling point compared to simple alkyl phosphites reflects the increased molecular weight and the influence of the electronegative trifluoromethyl substituents on intermolecular interactions.

The compound exists as a liquid at ambient temperature and pressure, with reported melting point data indicating it remains liquid under normal laboratory conditions [10]. The phase behavior is influenced by the fluorinated substituents, which affect both the dipole moment and the van der Waals interactions between molecules.

The vapor pressure at 25°C is reported as 12.7 mmHg [11] [12], indicating moderate volatility at room temperature. This property is important for applications requiring controlled evaporation rates or vapor-phase handling.

Density and Refractive Index Correlations

The density of tris(2,2,2-trifluoroethyl) phosphite is consistently reported as 1.487 g/mL at 25°C [6] [8] [9] [13] [10] [11] [12]. This relatively high density compared to hydrocarbon analogs is attributed to the presence of fluorine atoms, which contribute significantly to the molecular mass while occupying relatively small volumes.

The refractive index (n₂₀/D) is reported as 1.324 [6] [13] [11] [12], which falls within the typical range for fluorinated organic compounds. The relationship between density and refractive index follows expected correlations for fluorinated phosphorus compounds, with the high electronegativity of fluorine contributing to both the increased density and the specific refractive properties.

Reactivity Patterns

Hydrolytic Stability in Aqueous Media

The hydrolytic stability of tris(2,2,2-trifluoroethyl) phosphite in aqueous media represents a critical aspect of its reactivity profile. Phosphite esters are generally susceptible to hydrolysis, but the presence of electron-withdrawing trifluoromethyl groups significantly influences this behavior [14] [15] [16].

The hydrolysis mechanism of phosphite esters typically involves nucleophilic attack by water molecules on the phosphorus center, leading to P-O bond cleavage and formation of phosphorous acid derivatives [17] [18]. For tris(2,2,2-trifluoroethyl) phosphite, the electron-withdrawing nature of the trifluoromethyl groups increases the electrophilicity of the phosphorus center, potentially accelerating hydrolysis under aqueous conditions.

Studies on related trifluoroethyl phosphate compounds have demonstrated that the 2,2,2-trifluoroethyl group can act as a leaving group in hydrolytic reactions [19] [20]. The mechanism involves selective substitution of the trifluoroethoxy groups, which proceeds through intermediate formation and can be catalyzed by both acids and bases.

The hydrolytic stability is pH-dependent, with acidic conditions generally promoting faster hydrolysis rates. The presence of trace amounts of acid can catalyze the hydrolysis process, leading to the formation of phosphorous acid and 2,2,2-trifluoroethanol as products.

Thermal Decomposition Kinetics

The thermal decomposition behavior of tris(2,2,2-trifluoroethyl) phosphite has been investigated in the context of its applications as an electrolyte additive and flame retardant [21] [16] [22]. The compound exhibits thermal stability up to moderate temperatures but undergoes decomposition at elevated temperatures through multiple pathways.

Thermal decomposition studies using thermogravimetric analysis have shown that the compound begins to decompose at temperatures above 200°C [21]. The decomposition process involves initial C-O bond cleavage, leading to the loss of trifluoroethyl fragments, followed by further degradation of the phosphite framework.

The thermal decomposition kinetics follow first-order kinetics for the initial stages of decomposition, with activation energies that depend on the specific atmospheric conditions and the presence of catalytic surfaces [23] [24] [25]. In the presence of metal surfaces, particularly iron-containing materials, the decomposition can be accelerated due to catalytic effects.

Kinetic parameters for thermal decomposition have been determined using isoconversional methods, revealing that the decomposition rate is influenced by both temperature and the presence of oxygen [26]. Under inert atmosphere conditions, the thermal stability is enhanced compared to oxidative environments.

The thermal decomposition products include 2,2,2-trifluoroethanol, phosphorous acid derivatives, and various fluorinated organic fragments. The specific product distribution depends on the decomposition temperature, heating rate, and atmospheric conditions. At higher temperatures, complete mineralization can occur, producing hydrogen fluoride, phosphoric acid, and carbon dioxide as ultimate products.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant